An In-depth Technical Guide to 3-Bromo-2-hydroxybenzoic Acid: Synthesis, Properties, and Biological Relevance
An In-depth Technical Guide to 3-Bromo-2-hydroxybenzoic Acid: Synthesis, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. Its utility as an intermediate in the synthesis of the anti-inflammatory drug Sulfasalazine underscores its importance in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, chemical and physical properties, and potential biological activities of 3-Bromo-2-hydroxybenzoic acid, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
3-Bromo-2-hydroxybenzoic acid is a white to off-white crystalline solid.[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrO₃ | [2][3][4] |
| Molecular Weight | 217.02 g/mol | [2][3] |
| CAS Number | 3883-95-2 | [1][3][4] |
| Melting Point | 219-220 °C | [4] |
| Boiling Point | 301.4 ± 32.0 °C at 760 mmHg | [2][4] |
| pKa | 2.43 ± 0.10 (Predicted) | [1][4] |
| Density | 1.9 ± 0.1 g/cm³ | [2] |
| LogP | 3.09 | [2] |
| Solubility | Slightly soluble in water; Soluble in Methanol, DMSO | [1][4] |
| Appearance | White to off-white crystalline powder | [1][5] |
| ¹H NMR (DMSO-d6, 300 MHz) | δ 6.87 (t, J = 7.9 Hz, 1H), 7.80 (d, J = 7.9 Hz, 2H), 5.3 (br, 1H), 11.5 (br, 1H) ppm | [2] |
Synthesis of 3-Bromo-2-hydroxybenzoic Acid
The synthesis of 3-Bromo-2-hydroxybenzoic acid can be challenging due to the directing effects of the hydroxyl and carboxyl groups on the aromatic ring, which can lead to a mixture of brominated products. A reliable method for the specific synthesis of the 3-bromo isomer involves a directed ortho-lithiation strategy. This approach utilizes a protecting group for the phenolic hydroxyl to direct metallation to the desired position, followed by carboxylation.
Experimental Protocol: Synthesis via Ortho-lithiation
This protocol is adapted from general methods for the synthesis of 3-substituted salicylic acids.
Step 1: Protection of 2-Bromophenol
The starting material, 2-bromophenol, is first protected to prevent the acidic proton from interfering with the lithiation step. A common protecting group for this purpose is methoxymethyl (MOM).
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Materials: 2-bromophenol, sodium hydride (NaH), tetrahydrofuran (THF), chloromethyl methyl ether (MOM-Cl).
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Procedure:
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of 2-bromophenol (1.0 equivalent) in anhydrous THF to the suspension.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
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Cool the reaction mixture back to 0 °C and add chloromethyl methyl ether (1.2 equivalents) dropwise.
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Stir the reaction at room temperature overnight.
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Quench the reaction by the slow addition of water.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-bromo-2-(methoxymethoxy)benzene.
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Step 2: Ortho-lithiation and Carboxylation
The MOM-protected 2-bromophenol is then subjected to ortho-lithiation followed by quenching with carbon dioxide to introduce the carboxylic acid group.
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Materials: 1-bromo-2-(methoxymethoxy)benzene, n-butyllithium (n-BuLi) in hexanes, anhydrous THF, dry ice (solid CO₂).
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Procedure:
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Dissolve 1-bromo-2-(methoxymethoxy)benzene (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.
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Stir the reaction mixture at -78 °C for 1-2 hours.
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Quench the reaction by pouring the mixture over an excess of crushed dry ice.
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Allow the mixture to warm to room temperature.
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Acidify the reaction mixture with 1 M HCl.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Step 3: Deprotection
The final step is the removal of the MOM protecting group to yield 3-Bromo-2-hydroxybenzoic acid.
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Materials: Crude product from Step 2, hydrochloric acid (HCl), methanol.
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Procedure:
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Dissolve the crude product in methanol.
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Add a catalytic amount of concentrated hydrochloric acid.
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Stir the reaction mixture at room temperature for several hours, monitoring the reaction by TLC until the starting material is consumed.
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Remove the methanol under reduced pressure.
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The resulting solid can be purified by recrystallization from hot water to yield pure 3-Bromo-2-hydroxybenzoic acid.[2]
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Biological Activity and Relevance in Drug Development
3-Bromo-2-hydroxybenzoic acid is a known intermediate in the synthesis of Sulfasalazine, a drug used to treat inflammatory bowel disease, rheumatoid arthritis, and other inflammatory conditions.[5][6][7] This suggests that derivatives of this compound may possess inherent anti-inflammatory properties.
While direct studies on the biological activity of 3-Bromo-2-hydroxybenzoic acid are limited, research on structurally similar brominated hydroxybenzoic acid derivatives has provided insights into their potential mechanisms of action. These compounds have been shown to exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Potential Mechanism of Action: Inhibition of Pro-inflammatory Pathways
It is plausible that 3-Bromo-2-hydroxybenzoic acid exerts anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) and prostaglandins.
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NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Inhibition of this pathway is a key target for anti-inflammatory drug development.
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Prostaglandin Synthesis: Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. Their synthesis is catalyzed by cyclooxygenase (COX) enzymes. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.
The potential inhibitory effect of 3-Bromo-2-hydroxybenzoic acid on the NF-κB signaling pathway is illustrated in the diagram below.
Figure 1. Proposed inhibitory mechanism of 3-Bromo-2-hydroxybenzoic acid on the NF-κB signaling pathway.
The following diagram illustrates a general experimental workflow for evaluating the anti-inflammatory activity of a compound like 3-Bromo-2-hydroxybenzoic acid.
Figure 2. General experimental workflow for assessing anti-inflammatory activity.
Safety and Handling
3-Bromo-2-hydroxybenzoic acid should be handled with care in a laboratory setting. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
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Handling: Avoid breathing dust. Use in a well-ventilated area.
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Storage: Keep in a cool, dry, and well-ventilated place. Store in a tightly closed container.
Conclusion
3-Bromo-2-hydroxybenzoic acid is a compound of significant interest to the pharmaceutical and chemical research communities. Its synthesis, while requiring careful control, is achievable through established organic chemistry methodologies. The physical and chemical properties of this molecule are well-characterized, providing a solid foundation for its use in further research and development. Its role as a precursor to the anti-inflammatory drug Sulfasalazine, coupled with evidence from related compounds, suggests a promising potential for its derivatives as modulators of key inflammatory pathways. Further investigation into the specific biological activities of 3-Bromo-2-hydroxybenzoic acid and its analogues is warranted and could lead to the discovery of novel therapeutic agents.
References
- 1. Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 3-BROMO-2-HYDROXYBENZOIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. researchgate.net [researchgate.net]
